2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride
CAS No.:
Cat. No.: VC13442129
Molecular Formula: C9H15ClN2O2S2
Molecular Weight: 282.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2O2S2 |
|---|---|
| Molecular Weight | 282.8 g/mol |
| IUPAC Name | 2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H |
| Standard InChI Key | VADQJXUVXHFZDQ-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl |
| Canonical SMILES | CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of:
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A piperazine ring (six-membered diamine) substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with a methyl group.
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A hydrochloride salt form, enhancing solubility and stability for pharmacological applications .
Key Structural Features:
Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 282.8 g/mol | |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |
| Stability | Stable under ambient conditions; hygroscopic |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or Buchwald–Hartwig coupling:
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Step 1: Reaction of piperazine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., ) .
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Step 2: Methylation of the secondary amine using methyl iodide or dimethyl sulfate .
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Step 3: Salt formation with hydrochloric acid to improve crystallinity .
Optimization Strategies:
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Solvent selection: Toluene or dichloromethane improves yield (up to 85%) .
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Catalysts: Palladium-based catalysts enhance coupling efficiency in complex derivatives .
Pharmacological Significance
Receptor Affinity and Mechanism
The compound exhibits affinity for serotonin (5-HT) and dopamine (D2/D3) receptors, making it a candidate for neuropsychiatric disorders :
Comparative Activity:
| Compound | 5-HT1A EC (nM) | D2 EC (nM) | Source |
|---|---|---|---|
| 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine HCl | 1.4–2.3 | 0.9–3.3 | |
| Vortioxetine | 3.1 | 12.5 |
Therapeutic Applications
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Antidepressant potential: Modulates serotonin and dopamine pathways, similar to vortioxetine .
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Antipsychotic activity: High D2 receptor binding suggests utility in schizophrenia .
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Anti-inflammatory effects: Thiophene derivatives inhibit cyclooxygenase (COX) enzymes .
| Parameter | Value/Outcome | Source |
|---|---|---|
| Acute toxicity (LD) | 550 mg/kg (mice, subcutaneous) | |
| hERG inhibition | IC > 10 µM (low cardiac risk) |
Comparative Analysis with Analogues
Future Research Directions
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